1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features both a pyrrolidine ring and a triazole ring
Preparation Methods
The synthesis of 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The pyrrolidine ring can be introduced through subsequent functionalization steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the development of bioactive molecules for studying biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts .
Mechanism of Action
The mechanism of action of 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can influence the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and pyrrolidine-containing molecules. Compared to these, 1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its combined structural features, which can confer distinct biological and chemical properties. Examples of similar compounds are pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Properties
IUPAC Name |
1-(1-acetylpyrrolidin-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-7(15)12-3-2-9(5-12)13-4-8(6-14)10-11-13/h4,6,9H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNUWOGWTPQATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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